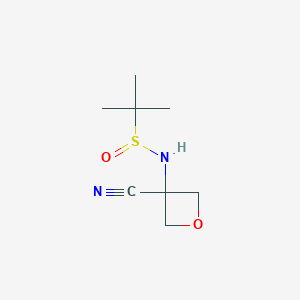
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide
概要
説明
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group attached to an oxetane ring, along with a sulfinamide group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the oxetane ring. One common method involves the reaction of a suitable precursor with a cyano group to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted oxetane derivatives
科学的研究の応用
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and sulfinamide groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules .
類似化合物との比較
Similar Compounds
- N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfonamide
- N-(3-cyanooxetan-3-yl)-2-methylpropane-2-thioamide
- N-(3-cyanooxetan-3-yl)-2-methylpropane-2-carbamide
Uniqueness
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of a cyano group, an oxetane ring, and a sulfinamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
生物活性
N-(3-Cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 213.28 g/mol
- CAS Number : 1132-61-2
- Solubility : Soluble in water, indicating potential for biological applications.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts such as cancer treatment or anti-inflammatory applications.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that are critical for cellular function and response to stimuli.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. These properties may stem from their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways:
- Case Study : A study demonstrated that sulfonamide derivatives, including those with oxetane structures, showed promising results in inhibiting the proliferation of certain cancer cell lines (e.g., breast and colon cancer) .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Key findings include:
- Toxicological Assessments : In silico studies have indicated that this compound does not exhibit significant toxic effects compared to other sulfonamides, making it a candidate for further pharmacological exploration .
- Pharmacokinetics : The compound's solubility profile suggests good absorption characteristics, which is essential for oral bioavailability in drug formulations .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |
| 1-Methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole | Anti-inflammatory | Cyclooxygenase inhibition |
| 4-Methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole | Antimicrobial | Folate synthesis inhibition |
特性
IUPAC Name |
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-7(2,3)13(11)10-8(4-9)5-12-6-8/h10H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHQPIWMCKRZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1(COC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














